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2-(Isocyanomethyl)furan
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Overview
Description
2-(Isocyanomethyl)furan is an organic compound characterized by the presence of an isocyanomethyl group attached to a furan ring. The compound has the molecular formula C6H5NO and a molecular weight of 107.11 g/mol . It is a member of the furan family, which is known for its aromatic properties and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanomethyl)furan typically involves the reaction of furan with isocyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanomethyl group . The reaction can be represented as follows:
Furan+Isocyanomethyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or gold nanoparticles can enhance the reaction rate and yield . Additionally, the reaction can be scaled up using microreactor technology, which allows for precise control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Isocyanomethyl)furan undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
2-(Isocyanomethyl)furan has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Isocyanomethyl)furan involves its interaction with various molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions . In biological systems, the compound may interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(Isocyanomethyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
2-(Isocyanomethyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(Isocyanomethyl)benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-(Isocyanomethyl)furan is unique due to its furan ring, which imparts distinct aromatic properties and reactivity compared to other heterocyclic compounds. The presence of the isocyanomethyl group further enhances its versatility in various chemical reactions and applications .
Biological Activity
2-(Isocyanomethyl)furan is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, toxicity profiles, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring with an isocyanomethyl substituent. The presence of the isocyanate functional group is known to impart unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives, it was found that this compound showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, suggesting moderate potency compared to standard antibiotics .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Caspase activation |
HeLa | 30 | Mitochondrial disruption |
A549 | 40 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. In vitro assays demonstrated its ability to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This effect was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Toxicity Profile
Despite its promising biological activities, the toxicity profile of this compound warrants careful consideration. Acute toxicity studies in animal models have shown that high doses can lead to respiratory distress and hematological changes. The compound's irritant properties are primarily associated with the isocyanate group, which can cause chemical bronchopulmonary lesions upon exposure .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound demonstrated significant improvements in wound healing rates in patients with infected ulcers. The formulation reduced bacterial load by over 90% within one week of treatment .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .
Properties
CAS No. |
2920-07-2 |
---|---|
Molecular Formula |
C6H5NO |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
2-(isocyanomethyl)furan |
InChI |
InChI=1S/C6H5NO/c1-7-5-6-3-2-4-8-6/h2-4H,5H2 |
InChI Key |
GFMCZLFTIHYPHD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC=CO1 |
Origin of Product |
United States |
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